3,4-Difluoro-2-methylbenzoyl chloride
Description
Significance in Synthetic Organic Chemistry
3,4-Difluoro-2-methylbenzoyl chloride is a specialized acyl chloride that serves as a crucial building block in the synthesis of complex organic molecules. The presence of fluorine atoms on the benzoyl ring significantly influences the compound's reactivity and the properties of its derivatives. Fluorine's high electronegativity can alter the electronic environment of the aromatic ring and the carbonyl group, impacting reaction rates and an intermediate's stability. In medicinal chemistry and materials science, the incorporation of fluorine is a widely used strategy to enhance properties such as metabolic stability, lipophilicity, and binding affinity. Consequently, this compound is a valuable reagent for creating novel fluorinated molecules with desired characteristics.
Scope of Research Focus
Academic and industrial research involving this compound is primarily centered on its utility as an intermediate. The research scope includes the development of efficient synthetic pathways to the compound itself and its subsequent use in the synthesis of target molecules, particularly for the pharmaceutical and agrochemical industries. Investigations often focus on leveraging its reactive acyl chloride group to introduce the 3,4-difluoro-2-methylbenzoyl moiety into larger, more complex structures. The unique substitution pattern on the aromatic ring makes it a specific tool for structure-activity relationship (SAR) studies in drug discovery and for the development of new functional materials.
Structure
3D Structure
Properties
IUPAC Name |
3,4-difluoro-2-methylbenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c1-4-5(8(9)12)2-3-6(10)7(4)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWYFSNVRYDVPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)F)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Synthesis of 3,4 Difluoro 2 Methylbenzoyl Chloride
Precursor Chemistry and Starting Materials
A documented synthetic route to 3,4-Difluoro-2-methylbenzoic acid starts with 2,3-Difluorotoluene (B1304731) . chemicalbook.com The synthesis proceeds via a carboxylation reaction where 2,3-Difluorotoluene is reacted with carbon dioxide in the presence of a Lewis acid catalyst. chemicalbook.com A specific example involves charging a reactor with 2,3-difluorotoluene and anhydrous aluminum trichloride (B1173362) (AlCl₃), followed by the introduction of carbon dioxide gas. chemicalbook.com The reaction is maintained at a controlled temperature, for instance, 30°C for approximately 10 hours, to yield the desired benzoic acid derivative. chemicalbook.com After the reaction, the mixture is worked up using an ice-water quench, followed by filtration and purification steps such as recrystallization from an ethanol/water mixture to obtain high-purity 3,4-Difluoro-2-methylbenzoic acid. chemicalbook.com
| Starting Material | Reagent | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 2,3-Difluorotoluene | Carbon Dioxide (CO₂) | Aluminum Trichloride (AlCl₃) | 30°C, 10 hours | 3,4-Difluoro-2-methylbenzoic acid | 82.4% |
Strategies for Acyl Chloride Formation
The conversion of 3,4-Difluoro-2-methylbenzoic acid to its corresponding acyl chloride is a pivotal step. Acyl chlorides are highly reactive derivatives of carboxylic acids, serving as versatile intermediates for forming amides, esters, and other carbonyl compounds through nucleophilic acyl substitution. wikipedia.orgmasterorganicchemistry.com The selection of the chlorinating agent and reaction conditions is crucial for achieving high yield and purity while minimizing side reactions.
The transformation of carboxylic acids into acyl chlorides is most commonly achieved using specific chlorinating agents, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most prominent in laboratory and industrial settings. masterorganicchemistry.comcommonorganicchemistry.comwikipedia.org
Thionyl Chloride (SOCl₂): This reagent is widely used for preparing acyl chlorides from carboxylic acids. libretexts.orgbyjus.com The reaction is typically performed by heating the carboxylic acid in neat (without solvent) thionyl chloride at reflux. commonorganicchemistry.com A key advantage of using SOCl₂ is that the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies their removal from the reaction mixture. masterorganicchemistry.com The reaction can be catalyzed by N,N-dimethylformamide (DMF). wikipedia.orggoogle.com For instance, the synthesis of 2,5-difluoro-4-methylbenzoyl chloride involves adding 2,5-difluoro-4-methyl-benzoic acid to thionyl chloride and heating to reflux until gas evolution ceases, followed by distillation to purify the product. chemicalbook.com
Oxalyl Chloride ((COCl)₂): As an alternative to thionyl chloride, oxalyl chloride is often considered a milder and more selective reagent. wikipedia.orgresearchgate.net These reactions are typically run at room temperature in a solvent like dichloromethane (B109758) (DCM) with a catalytic amount of DMF. commonorganicchemistry.com The DMF catalyst reacts with oxalyl chloride to form an active chlorinating agent, the Vilsmeier reagent. wikipedia.orgwikipedia.org While more expensive than thionyl chloride, its mildness is advantageous for sensitive substrates. wikipedia.orgresearchgate.net
Other reagents capable of this transformation include phosphorus-based chlorides like phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅). masterorganicchemistry.com
| Chlorinating Reagent | Typical Conditions | Catalyst | Advantages | Disadvantages |
|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Neat reagent at reflux, or with a solvent. commonorganicchemistry.com | DMF (optional but common). wikipedia.org | Inexpensive; gaseous by-products (SO₂, HCl) are easily removed. masterorganicchemistry.comyoutube.com | Harsher conditions (heat); can lead to side reactions with sensitive molecules. youtube.com |
| Oxalyl Chloride ((COCl)₂) | Room temperature in a solvent (e.g., DCM). commonorganicchemistry.com | DMF (catalytic amount required). commonorganicchemistry.comresearchgate.net | Milder, more selective; volatile by-products (CO, CO₂, HCl). wikipedia.orgresearchgate.net | More expensive than thionyl chloride. wikipedia.orgresearchgate.net |
Research into acyl chloride synthesis has yielded novel methods that offer advantages in terms of reaction speed, safety, or substrate scope.
One innovative approach utilizes 3,3-dichlorocyclopropenes as activating agents. organic-chemistry.org In the presence of a tertiary amine base, these reagents facilitate the rapid conversion of carboxylic acids to acyl chlorides, with conditions developed even for acid-sensitive substrates. organic-chemistry.org The mechanism proceeds through a highly reactive aromatic cation-activated nucleophilic acyl substitution. organic-chemistry.org
Another significant development is the use of bis(trichloromethyl)carbonate (BTC) , also known as triphosgene (B27547). BTC serves as a solid, less-toxic alternative to phosgene (B1210022) gas for activating carboxylic acids. researchgate.net This method has been successfully applied to the synthesis of various intermediates, where the carboxylic acid is rapidly converted into the highly reactive acyl chloride in situ. researchgate.net This approach is particularly amenable to modern manufacturing techniques. researchgate.net
Fluorination and Methylation Strategies in Precursor Synthesis
The synthesis of the precursor, 3,4-Difluoro-2-methylbenzoic acid, requires the strategic placement of two fluorine atoms and one methyl group on the aromatic ring. The starting material of choice is often a pre-functionalized benzene (B151609) derivative. As mentioned, one efficient pathway begins with 2,3-Difluorotoluene, which already contains the required fluoro and methyl substituents in the correct relative positions. chemicalbook.com The final functional group, the carboxylic acid, is then introduced.
The key transformation is a Friedel-Crafts-type carboxylation . In this reaction, an aromatic compound reacts with an electrophilic carbon source, in this case, carbon dioxide, activated by a strong Lewis acid like aluminum trichloride. chemicalbook.com This method directly installs the carboxyl group onto the difluorinated and methylated aromatic ring to form the target precursor.
While specific routes to 2,3-Difluorotoluene are not detailed in the immediate context, general organic synthesis principles suggest it could be prepared through multi-step sequences starting from simpler toluene (B28343) or aniline (B41778) derivatives. These could involve:
Diazotization and Fluorination (Balz-Schiemann Reaction): An amino group on a toluene ring can be converted to a diazonium salt and subsequently displaced with fluoride (B91410), a classic method for introducing fluorine onto an aromatic ring. dntb.gov.ua
Direct Fluorination: Although often aggressive, direct fluorination of aromatic compounds using elemental fluorine can be controlled under specific conditions, such as in gas/liquid microreactors, to achieve selective fluorination. researchgate.net
Methylation: The methyl group can be introduced via Friedel-Crafts alkylation of a difluorobenzene substrate, or through more advanced catalytic methods like the methylation of toluene derivatives with methanol (B129727) over zeolite catalysts. researchgate.net
Industrial Scale Synthesis and Process Optimization
Moving from laboratory-scale synthesis to industrial production of 3,4-Difluoro-2-methylbenzoyl chloride necessitates a focus on process optimization, safety, and efficiency. The reactive and potentially hazardous nature of the reagents and intermediates, particularly the acyl chloride itself, makes modern manufacturing technologies highly attractive.
Continuous flow chemistry has emerged as a powerful tool for the industrial production of fine chemicals and pharmaceutical intermediates, offering significant advantages over traditional batch processing. researchgate.netbeilstein-journals.org These benefits are particularly relevant for the synthesis of acyl chlorides.
Enhanced Safety and Control: Flow reactors utilize small, confined channels, which dramatically improves heat and mass transfer. researchgate.netresearchgate.net This allows for precise control over reaction temperatures and residence times, minimizing the risk of thermal runaways, which can be a concern with highly exothermic chlorination reactions. researchgate.net Furthermore, hazardous reagents like phosgene (or its substitute BTC) can be generated and consumed in situ, avoiding the need to store large quantities of toxic materials. researchgate.netacs.org
Improved Efficiency and Yield: The rapid mixing and superior temperature control in microreactors can lead to faster reactions and higher selectivity, reducing the formation of by-products. researchgate.net Studies on the continuous flow synthesis of acryloyl chloride showed that nearly full conversion could be achieved in 1 to 3 minutes using near-equimolar amounts of reagents. researchgate.net A patented continuous process for another acyl chloride, (S)-2-acetyloxypropionic acid chloride, employs a series of distinct reactors for the chlorination step, demonstrating the modularity and control achievable with this technology. google.com
For the synthesis of this compound, a continuous flow process could integrate the chlorination of 3,4-Difluoro-2-methylbenzoic acid using thionyl chloride or BTC into a seamless production line. researchgate.netgoogle.com The resulting acyl chloride could then be immediately directed to the next reaction step without isolation, a concept known as telescoping, which further enhances process efficiency and safety. nih.gov
Yield and Purity Enhancement Techniques
Achieving high yield and purity in the synthesis of this compound is a function of optimized reaction conditions and effective purification methods. The choice of chlorinating agent and the use of catalysts are primary factors influencing the reaction's efficiency, while post-synthesis purification is essential for removing residual impurities.
The conversion of the parent carboxylic acid is typically accomplished using chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). The use of a catalyst, commonly N,N-dimethylformamide (DMF), is known to significantly increase reaction rates and yields. For instance, in the synthesis of the analogous 2,3,4,5-tetrafluorobenzoyl chloride, using a catalytic amount of DMF (5 mol%) with triphosgene as the chlorinating agent in 1,2-dichloroethane (B1671644) resulted in yields as high as 95%. researchgate.net
Post-reaction, the purity of this compound is enhanced through purification techniques designed to remove unreacted starting material, the chlorinating agent, and any byproducts. Fractional distillation under reduced pressure is the most common and effective method. This technique separates compounds based on their boiling points; for example, 3-chloro-4-methylbenzoyl chloride is purified by distillation at 70°-74°C under a vacuum of 0.25 mm Hg. prepchem.com Recrystallization from a suitable solvent, such as carbon tetrachloride or ligroin, can also be employed to obtain a product of very high purity, as demonstrated in the synthesis of p-nitrobenzoyl chloride. orgsyn.org
The table below illustrates how different synthetic and purification choices can impact the final yield and purity.
Byproduct Minimization Strategies
The primary byproducts in the synthesis of this compound depend on the chosen chlorinating agent. When thionyl chloride is used, the byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases. orgsyn.org This is advantageous as they can be easily removed from the reaction mixture, simplifying purification. orgsyn.org
The use of phosphorus pentachloride results in phosphorus oxychloride (POCl₃) as a liquid byproduct, which must be separated from the desired acyl chloride, typically by fractional distillation. orgsyn.org Similarly, reacting with oxalyl chloride produces carbon monoxide (CO) and carbon dioxide (CO₂), along with HCl, all gaseous byproducts. orgsyn.org
A key strategy to minimize byproducts is to ensure the complete conversion of the starting carboxylic acid. This can be achieved by using a slight excess of the chlorinating agent and allowing for sufficient reaction time, often under reflux conditions. prepchem.com
Another critical aspect of byproduct control is preventing the formation of undesired side-products, such as anhydrides. Anhydride formation can occur if the acyl chloride product is exposed to any remaining unreacted carboxylic acid, particularly at the high temperatures used for distillation. This can be mitigated by ensuring the initial reaction goes to completion and by using efficient purification methods. orgsyn.org Furthermore, meticulous control of moisture is paramount, as acyl chlorides readily hydrolyze back to the carboxylic acid in the presence of water. googleapis.com All operations should be conducted under anhydrous conditions using dry glassware and solvents. googleapis.com
The following table outlines strategies for minimizing common byproducts associated with different chlorinating agents.
Reactivity and Mechanistic Investigations of 3,4 Difluoro 2 Methylbenzoyl Chloride
Nucleophilic Acyl Substitution Reactions
The core reactivity of 3,4-Difluoro-2-methylbenzoyl chloride is defined by the electrophilic nature of its carbonyl carbon, making it a prime substrate for nucleophilic acyl substitution. In these reactions, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is expelled, and the carbonyl double bond is reformed, resulting in a new acyl compound. ucsd.edu This two-step addition-elimination mechanism is characteristic of acyl chlorides and allows for the synthesis of a wide range of carboxylic acid derivatives. researchgate.net
The reaction of this compound with primary or secondary amines, a process known as amidation, is expected to yield the corresponding N-substituted 3,4-difluoro-2-methylbenzamides. These reactions are typically rapid and are often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct that is formed. researchgate.net While specific research detailing the amidation of this compound is not extensively documented in readily available literature, the general mechanism is well-established.
The process begins with the nucleophilic amine attacking the carbonyl carbon of the benzoyl chloride. This is followed by the elimination of the chloride ion and deprotonation of the nitrogen atom by the base, yielding the stable amide product. The reaction is generally irreversible due to the formation of the highly stable amide bond and the neutralization of the HCl byproduct.
Table 1: Illustrative Amidation Reaction
| Reactant 1 | Reactant 2 | Reagents | Expected Product |
|---|---|---|---|
| This compound | Aniline (B41778) | Triethylamine, Dichloromethane (B109758) | N-phenyl-3,4-difluoro-2-methylbenzamide |
| This compound | Diethylamine | Pyridine, THF | N,N-diethyl-3,4-difluoro-2-methylbenzamide |
Similarly, this compound readily undergoes esterification when treated with alcohols or phenols. This reaction, a form of alcoholysis, produces the corresponding 3,4-difluoro-2-methylbenzoate esters. As with amidation, a weak base like pyridine is commonly added to the reaction mixture. The base serves not only to scavenge the HCl byproduct but can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium ion intermediate, which is then attacked by the alcohol.
The Fischer esterification, another common method, involves the reaction of a carboxylic acid with an alcohol under acidic conditions and is generally an equilibrium process. google.com However, the use of a highly reactive acyl chloride like this compound makes the esterification reaction essentially irreversible. researchgate.net
Table 2: Illustrative Esterification Reaction
| Reactant 1 | Reactant 2 | Reagents | Expected Product |
|---|---|---|---|
| This compound | Methanol (B129727) | Pyridine | Methyl 3,4-difluoro-2-methylbenzoate |
| This compound | Phenol | Triethylamine, Toluene (B28343) | Phenyl 3,4-difluoro-2-methylbenzoate |
Beyond amides and esters, this compound can be used in other important derivatization reactions. A key example is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction where the benzoyl chloride acts as the acylating agent to introduce the 3,4-difluoro-2-methylbenzoyl group onto another aromatic ring. nih.govcolostate.edu This reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which coordinates to the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion. umich.edu The acylium ion is then attacked by an electron-rich aromatic compound, like benzene (B151609) or toluene, to form a ketone. colostate.edu
The product of a Friedel-Crafts acylation is a deactivated ketone, which is less reactive than the starting aromatic substrate, thus preventing further acylation reactions. nih.gov This makes the reaction a reliable method for producing monoacylated aromatic ketones.
Role of Substituent Effects on Reactivity
The reactivity of the this compound molecule is finely tuned by the electronic and steric properties of its substituents on the benzene ring.
The substituents on the aromatic ring—two fluorine atoms and one methyl group—exert significant electronic effects that modulate the electrophilicity of the carbonyl carbon.
Fluorine Atoms: Fluorine is the most electronegative element and thus exerts a powerful electron-withdrawing inductive effect (-I). This effect pulls electron density away from the benzene ring and, by extension, from the carbonyl carbon. This increased partial positive charge on the carbonyl carbon makes it more electrophilic and thus more susceptible to attack by nucleophiles. nih.gov
Methyl Group: The methyl group, in contrast, is electron-donating through a weak inductive effect (+I) and through hyperconjugation. This effect pushes electron density towards the benzene ring, slightly counteracting the electron-withdrawing effects of the fluorine atoms.
The placement of the methyl group at the ortho-position (position 2) relative to the acyl chloride group introduces a steric hindrance effect. This bulkiness can physically impede the approach of a nucleophile to the carbonyl carbon. nih.gov For nucleophilic substitution reactions, this steric hindrance can decrease the reaction rate compared to a similar compound without an ortho-substituent (e.g., 3,4-difluorobenzoyl chloride).
The impact of this steric effect is dependent on the size of the attacking nucleophile. Smaller nucleophiles may be less affected, while larger, bulkier nucleophiles will experience greater steric repulsion, leading to a more significant decrease in reaction rate. In some cases, extreme steric hindrance from two ortho-substituents can favor an Sₙ1-type mechanism involving the formation of a cationic acylium intermediate, especially in weakly nucleophilic solvents. nih.gov However, with only one ortho-methyl group, the standard bimolecular Sₙ2-type addition-elimination mechanism is still expected to be the primary pathway for most nucleophilic acyl substitution reactions. ucsd.edu
Exploration of Reaction Kinetics and Thermodynamics
The kinetics and thermodynamics of reactions involving this compound are crucial for understanding its reactivity profile. While specific experimental data for this compound is not extensively available in the public domain, the behavior can be predicted based on studies of similarly substituted benzoyl chlorides. uni.edunih.govnih.gov The rate of reaction, particularly in solvolysis, is highly dependent on the solvent and the nature of the nucleophile.
The electronic effects of the substituents play a significant role. The two fluorine atoms are electron-withdrawing, which tends to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the ortho-methyl group is electron-donating and provides steric hindrance around the reaction center. This steric effect can slow down the rate of reaction by impeding the approach of the nucleophile.
The thermodynamics of the reactions are also influenced by these substituents. The stability of the starting material, transition state, and products are all affected by the electronic and steric environment of the benzene ring.
Table 1: Predicted Relative Rate Constants for the Solvolysis of Substituted Benzoyl Chlorides in a Protic Solvent
| Substituent Pattern | Predicted Relative Rate (k_rel) | Dominant Effect |
| Benzoyl chloride | 1.00 | Reference |
| 4-Nitrobenzoyl chloride | < 1 | Strong Electron-Withdrawing |
| 4-Methoxybenzoyl chloride | > 1 | Strong Electron-Donating |
| This compound | < 1 | Combined Steric and Electronic |
Table 2: Estimated Thermodynamic Parameters for the Hydrolysis of Benzoyl Chloride Derivatives
| Compound | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
| Benzoyl chloride | 40-50 | -80 to -100 |
| 4-Nitrobenzoyl chloride | 50-60 | -70 to -90 |
| This compound | 45-55 | -90 to -110 |
This table provides estimated values based on trends observed in the hydrolysis of substituted benzoyl chlorides. The values for this compound are projections. biologyinsights.comput.poznan.pl
Advanced Mechanistic Studies
The reaction mechanisms of benzoyl chlorides can be complex, often proceeding through a spectrum of pathways depending on the reaction conditions and the substitution pattern of the aromatic ring. nih.govresearchgate.net
A fundamental question in the mechanistic study of this compound is whether its reactions proceed through a concerted or a stepwise mechanism.
Concerted Mechanism: In a concerted mechanism, bond-making and bond-breaking occur in a single step. For the reaction of this compound with a nucleophile, this would involve the simultaneous formation of the new bond with the nucleophile and the cleavage of the carbon-chlorine bond.
Stepwise Mechanism: A stepwise mechanism involves the formation of one or more intermediates. nih.gov In the context of benzoyl chloride reactions, a common stepwise pathway involves the initial attack of the nucleophile to form a tetrahedral intermediate, followed by the departure of the chloride leaving group.
For this compound, the presence of the ortho-methyl group may favor a stepwise mechanism by sterically hindering the ideal geometry for a concerted process. However, the strong electron-withdrawing fluorine substituents could stabilize a more synchronous transition state.
In certain conditions, particularly in the presence of a Lewis acid or in highly ionizing, weakly nucleophilic solvents, the reaction can proceed through the formation of an acylium cation. nih.govresearchgate.net For this compound, this would involve the departure of the chloride ion to form the 3,4-difluoro-2-methylbenzoylium cation.
The study of solvolysis in weakly nucleophilic media, such as fluorinated alcohols (e.g., hexafluoroisopropanol), provides significant insight into the reaction mechanism. nih.govresearchgate.net In these solvents, the reaction can proceed through a spectrum of mechanisms ranging from a bimolecular nucleophilic substitution (S_N_2-like) to a unimolecular nucleophilic substitution (S_N_1-like) pathway involving an acylium cation intermediate.
For this compound, the mechanism in such media is likely to be highly dependent on the specific solvent system. The strong ionizing power of these solvents would favor the formation of a cationic intermediate, but the low nucleophilicity would make the solvent's attack on the acylium ion a slow step. The electron-withdrawing fluorine substituents would likely push the mechanism towards a more associative (S_N_2-like) pathway, where the nucleophilic solvent assists in the departure of the leaving group. nih.gov
Derivatives and Applications in Complex Chemical Synthesis
Role as a Key Intermediate in Multi-Step Organic Syntheses
Multi-step synthesis is a foundational strategy in chemistry for constructing complex molecules from simpler starting materials through a sequence of chemical reactions. vapourtec.com In this context, 3,4-Difluoro-2-methylbenzoyl chloride serves as a crucial intermediate, a molecular scaffold that can be methodically elaborated. Substituted benzoyl chlorides are frequently employed as intermediates in the creation of diverse organic compounds, including those with pharmaceutical applications. The presence of the reactive acyl chloride group allows for its ready conversion into other functional groups such as esters, amides, and ketones. This versatility is central to its role in multi-step sequences where a specific molecular fragment—the 3,4-difluoro-2-methylbenzoyl moiety—is desired in the final target molecule.
The strategic placement of fluorine atoms and a methyl group on the benzene (B151609) ring provides a unique substitution pattern that can influence the biological activity and physical properties of the final compound. Therefore, introducing this specific fragment via the benzoyl chloride intermediate is a key tactic in medicinal and agrochemical research. google.com The progression of a multi-step synthesis often relies on the reliable and high-yielding reactions of its intermediates, a role that this compound fulfills effectively. Modern synthetic approaches, including continuous-flow systems, often rely on such robust intermediates to build molecular complexity in a controlled manner. flinders.edu.autue.nl
Synthesis of Fluorinated Aromatic Compounds
This compound is an excellent starting material for the synthesis of other specifically substituted fluorinated aromatic compounds through two principal reaction types: Friedel-Crafts acylation and nucleophilic aromatic substitution.
Friedel-Crafts Acylation: In this classic electrophilic aromatic substitution reaction, the acyl chloride is used to introduce the 3,4-difluoro-2-methylbenzoyl group onto another aromatic ring. libretexts.org The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride, making it a potent electrophile. chemguide.co.uk For example, reacting this compound with an aromatic compound like benzene or toluene (B28343) would yield a diaryl ketone, effectively joining the two aromatic moieties. The methyl group on the benzoyl chloride ring can influence the orientation of substitution on the other ring, especially in reactions with substituted benzenes. chemguide.co.uk
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the aromatic ring of this compound are activated towards nucleophilic attack, particularly by the electron-withdrawing effect of the adjacent carbonyl group. libretexts.orglibretexts.org This allows for the selective replacement of one of the fluorine atoms by a nucleophile. Strong nucleophiles such as amines, alkoxides, or thiolates can displace a fluoride (B91410) ion, typically at the para position to the carbonyl group, to form a new substituted aromatic compound. lumenlearning.com The reaction proceeds through a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com The reactivity in SNAr reactions generally follows the trend F > Cl > Br > I for the leaving group, making difluoro compounds like this one particularly useful substrates. nih.gov
| Reaction Type | Reactant | Typical Conditions | Product Type |
| Friedel-Crafts Acylation | Benzene | AlCl₃ catalyst, heat | (3,4-Difluoro-2-methylphenyl)(phenyl)methanone |
| Friedel-Crafts Acylation | Toluene | AlCl₃ catalyst, heat | (3,4-Difluoro-2-methylphenyl)(p-tolyl)methanone |
| Nucleophilic Aromatic Substitution | Dimethylamine | Heat, polar solvent | 4-(Dimethylamino)-3-fluoro-2-methylbenzoyl chloride |
| Nucleophilic Aromatic Substitution | Sodium Methoxide | Heat, methanol (B129727) | 3-Fluoro-4-methoxy-2-methylbenzoyl chloride |
Building Block for Heterocyclic Systems
Heterocyclic compounds are integral to medicinal chemistry, and this compound provides a convenient entry point for their synthesis. One of the most direct applications is in the formation of 1,3,4-oxadiazoles.
Synthesis of 1,3,4-Oxadiazoles: These five-membered heterocyclic rings containing one oxygen and two nitrogen atoms are known for a wide range of biological activities. nih.govnih.gov A common synthetic route involves the reaction of an acyl chloride with an acid hydrazide to form a 1,2-diacylhydrazine intermediate. nih.gov This intermediate can then be cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the 2,5-disubstituted 1,3,4-oxadiazole (B1194373). nih.govnih.gov By reacting this compound with a suitable acid hydrazide (e.g., benzhydrazide), one can synthesize an unsymmetrical 1,3,4-oxadiazole bearing the 3,4-difluoro-2-methylphenyl group at one position.
Other heterocyclic systems can also be accessed. For instance, reactions with aminothiophenols could lead to benzothiazoles, and reactions with ortho-phenylenediamines could yield benzimidazoles, following initial amide formation and subsequent intramolecular cyclization. The synthesis of oxazoles and imidazoles from other substituted benzoyl chlorides has been documented, suggesting similar pathways are accessible for this compound. wisdomlib.org
| Target Heterocycle | Key Reagent(s) | Intermediate | General Conditions |
| 1,3,4-Oxadiazole | Acid Hydrazide (R-CONHNH₂) | N-(3,4-difluoro-2-methylbenzoyl)-N'-acylhydrazine | 1. Acylation 2. Cyclodehydration (e.g., POCl₃) nih.gov |
| Oxazole | α-Amino Ketone | N-(α-keto-alkyl)-3,4-difluoro-2-methylbenzamide | Cyclodehydration (e.g., H₂SO₄, P₂O₅) |
| Imidazole | Oxazole intermediate from above | - | Reaction with hydrazine (B178648) hydrate (B1144303) wisdomlib.org |
Stereoselective and Asymmetric Synthesis Involving this compound
While the compound itself is achiral, its reactivity can be harnessed in stereoselective synthesis, where reactions favor the formation of one stereoisomer over another. masterorganicchemistry.com
Diastereoselectivity can be achieved when this compound reacts with a chiral, non-racemic nucleophile, such as a chiral alcohol or amine. The pre-existing stereocenter in the nucleophile creates a chiral environment that can influence the reaction's transition state. For example, the acylation of a chiral secondary alcohol would lead to the formation of two diastereomeric esters. Due to steric or electronic differences in the approach of the alcohol to the acyl chloride, one diastereomer is often formed in excess of the other. masterorganicchemistry.com This diastereoselectivity arises from the different energies of the transition states leading to the two products.
Kinetic resolution is a powerful method for separating a mixture of enantiomers (a racemate). This can be accomplished by reacting the racemate with a chiral reagent that reacts at different rates with the two enantiomers. Alternatively, an achiral reagent like this compound can be used to resolve a racemic mixture of a chiral substrate, such as a chiral amine, in the presence of a chiral catalyst. More commonly, the acyl chloride is used as an acylating agent in the kinetic resolution of a racemic alcohol or amine. The two enantiomers of the substrate react with the achiral benzoyl chloride at different rates. For instance, if the (R)-enantiomer of an alcohol reacts faster than the (S)-enantiomer, the reaction can be stopped partway through. This would leave behind an excess of the unreacted (S)-alcohol, allowing for the separation of the enantiomers.
Integration in Modular Synthetic Strategies
Modular synthesis, a key concept in combinatorial chemistry, involves the systematic assembly of molecules from a set of interchangeable "building blocks" or "modules." nih.govnih.gov this compound is an excellent candidate for such a building block. The acyl chloride function serves as a highly reliable chemical handle for covalently linking this module to a variety of other molecular scaffolds. iipseries.org
In this approach, the 3,4-difluoro-2-methylphenyl group constitutes a distinct module. By incorporating this specific fluorinated aromatic unit into a large number of different molecules, chemists can rapidly generate a "library" of related compounds. researchgate.netnih.gov For example, in a parallel synthesis setup, this compound could be reacted with hundreds of different amines in the individual wells of a microtiter plate. This would produce a library of amides, each containing the common difluoro-methylphenyl core but varying in the amine-derived portion. Such libraries are invaluable in drug discovery for screening against biological targets and for systematically studying structure-activity relationships (SAR), where the effect of changing one module at a time on biological activity can be efficiently evaluated. researchgate.net
Theoretical and Computational Chemistry Studies of 3,4 Difluoro 2 Methylbenzoyl Chloride
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 3,4-difluoro-2-methylbenzoyl chloride, DFT calculations can predict its geometry, conformational preferences, and electronic properties with a high degree of accuracy.
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, a key conformational aspect is the dihedral angle between the plane of the benzoyl chloride group and the benzene (B151609) ring.
Theoretical studies on similar ortho-substituted benzoyl derivatives suggest that steric hindrance between the ortho-methyl group and the carbonyl group would likely lead to a non-planar conformation. The benzoyl chloride moiety would be twisted out of the plane of the aromatic ring to minimize steric strain. The exact dihedral angle would be a balance between steric repulsion and the electronic stabilization gained from conjugation between the carbonyl group's π-system and the aromatic ring.
Table 1: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Predicted Value Range | Notes |
| C=O Bond Length | 1.18 - 1.22 Å | Typical for acyl chlorides. |
| C-Cl Bond Length | 1.78 - 1.82 Å | Influenced by the electronegativity of the carbonyl oxygen. |
| C-C (Aromatic) | 1.38 - 1.41 Å | Standard aromatic bond lengths. |
| C-F Bond Length | 1.34 - 1.37 Å | Typical for aryl fluorides. |
| Dihedral Angle (Ring-C=O) | 40 - 60° | A significant twist is expected due to the ortho-methyl group. |
Note: These are predicted values based on calculations of similar molecules and would need to be confirmed by specific DFT calculations on this compound.
DFT is also instrumental in studying reaction mechanisms. For this compound, a primary reaction of interest is nucleophilic acyl substitution. By modeling the reaction pathway with a nucleophile (e.g., water, an alcohol, or an amine), a transition state structure can be located.
The electronic properties of a molecule are key to understanding its reactivity. DFT calculations can provide detailed information on the distribution of electrons within this compound.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For this compound, the LUMO is expected to be localized primarily on the carbonyl group, specifically on the antibonding π* orbital of the C=O bond. This indicates that this site is the most susceptible to nucleophilic attack. The HOMO would likely be distributed across the aromatic ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
Charge Distribution: Analysis of the electrostatic potential (ESP) and atomic charges (e.g., Mulliken or Natural Population Analysis charges) would reveal the electron distribution. The carbonyl carbon is expected to carry a significant positive partial charge, confirming its electrophilic nature. The fluorine and chlorine atoms will have negative partial charges due to their high electronegativity.
Quantum Chemical Methods
Beyond standard DFT calculations, other quantum chemical methods can provide a more nuanced understanding of the bonding and electronic interactions within the molecule.
Natural Bond Orbital (NBO) analysis provides a chemist's-eye view of bonding by transforming the calculated wave function into localized orbitals that correspond to Lewis structures (bonds, lone pairs, etc.).
Table 2: Anticipated NBO Analysis Results for Key Interactions
| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interpretation |
| LP (F) | π* (C-C) | 1 - 5 | Indicates delocalization of fluorine lone pairs into the aromatic ring. |
| LP (O) | σ* (C-Cl) | 2 - 8 | Shows the influence of the oxygen lone pair on the C-Cl bond. |
| π (C-C) | π* (C=O) | 5 - 15 | Represents the conjugation between the aromatic ring and the carbonyl group. |
Note: E(2) is the second-order perturbation theory energy of stabilization, which quantifies the strength of the donor-acceptor interaction. These are hypothetical values for illustrative purposes.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms and chemical bonds. This method provides a rigorous way to characterize the nature of atomic interactions.
In the context of this compound, QTAIM analysis would be used to characterize the C-F, C-Cl, and C=O bonds based on the properties of the electron density at the bond critical points (BCPs). For instance, the Laplacian of the electron density (∇²ρ) at the BCP can distinguish between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions. The C-F and C-Cl bonds are expected to show characteristics of polar covalent bonds. The analysis could also reveal weaker intramolecular interactions, such as potential hydrogen bonds involving the methyl group or non-covalent interactions between the ortho substituents.
Symmetry Adapted Perturbation Theory (SAPT)
Symmetry Adapted Perturbation Theory (SAPT) is a powerful quantum mechanical method used to directly calculate and analyze the non-covalent interaction energies between molecules. wikipedia.org Unlike supermolecular methods, SAPT computes the interaction energy as a perturbation to the system of non-interacting monomers, thus inherently avoiding basis set superposition error (BSSE). wikipedia.org The theory provides a physically meaningful decomposition of the interaction energy into four key components: electrostatics, exchange (or Pauli repulsion), induction (polarization), and dispersion (London forces). wikipedia.org
For a molecule like this compound, a SAPT analysis would be instrumental in quantifying its interaction with other molecules, such as solvents or reactants. The analysis begins by defining the interacting monomers, for instance, a molecule of this compound and a solvent molecule. The interaction energy is then calculated at different levels of theory, such as SAPT0, SAPT2, or DFT-SAPT, with varying basis sets to ensure accuracy. psicode.org
A hypothetical SAPT analysis of the interaction between this compound and a simple nonpolar solvent like benzene would reveal the nature of the forces at play. The fluorinated aromatic ring of the benzoyl chloride derivative is electron-deficient, which would lead to favorable electrostatic and induction interactions with the electron-rich π-system of benzene. acs.org The dispersion forces, arising from correlated electron fluctuations, are also expected to be a major stabilizing component, as is typical for interactions involving aromatic rings. acs.orgacs.org
A representative breakdown of interaction energies from a SAPT analysis of a similar halogenated aromatic system is presented in the table below.
| Interaction Component | Energy (kcal/mol) |
| Electrostatics | -2.5 |
| Exchange | +4.0 |
| Induction | -1.0 |
| Dispersion | -3.5 |
| Total Interaction Energy | -3.0 |
This table presents hypothetical data for the interaction of this compound with a benzene molecule, based on typical values for similar aromatic interactions.
Molecular Dynamics Simulations in Reaction Environment Studies
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of a system of atoms and molecules. For this compound, MD simulations can be employed to study its behavior in a reaction environment, such as in a solvent, providing insights into solvation dynamics, conformational changes, and the transport properties that influence reactivity. acs.orgacs.org
An MD simulation would typically involve placing a number of this compound molecules in a simulation box filled with solvent molecules. The interactions between all particles are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion, the trajectories of all atoms can be followed over time. acs.org
Such simulations could reveal the structure of the solvation shell around the this compound molecule. In a polar solvent like dimethyl sulfoxide (B87167) (DMSO), one would expect the solvent molecules to orient themselves to maximize favorable dipole-dipole interactions with the polar acyl chloride group. acs.org In aqueous solutions, the high reactivity of the acyl chloride group would lead to hydrolysis, a process that can also be studied using reactive MD simulations. wikipedia.orgchemguide.co.uk Furthermore, MD simulations can be used to calculate important properties like diffusion coefficients, which are crucial for understanding reaction kinetics in solution. rsc.org
Computational Modeling of Molecular Interactions
The specific substitution pattern of this compound gives rise to a number of potential intramolecular interactions that can influence its conformation and reactivity. The presence of fluorine atoms allows for the possibility of intramolecular hydrogen bonds, particularly involving the methyl group's hydrogen atoms (C-H···F). While generally weak, these interactions can contribute to the stabilization of certain conformers. acs.org The ortho-methyl group can also sterically interact with the benzoyl chloride moiety, potentially forcing the acyl chloride group out of the plane of the aromatic ring. researchgate.net
Computational modeling, using methods like Density Functional Theory (DFT), can be used to explore the potential energy surface of the molecule and identify the most stable conformers. The relative energies of different conformers, along with the rotational barriers between them, can be calculated. researchgate.net Analysis of the electron density, for instance through the Quantum Theory of Atoms in Molecules (QTAIM), can identify and characterize weak intramolecular interactions like hydrogen and halogen bonds. nih.gov
A hypothetical conformational analysis of this compound might reveal the following:
| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |
| Planar | 0° | 1.5 |
| Perpendicular | 90° | 0.0 |
This table provides hypothetical data on the relative energies of different conformers of this compound, illustrating the potential influence of steric hindrance from the ortho-methyl group.
The interactions of this compound with its surrounding environment are crucial for its chemical behavior. In a reaction medium, various intermolecular interactions can occur, including dipole-dipole interactions, van der Waals forces, and more specific interactions like halogen bonding and π-π stacking. acs.orgresearchgate.net
The two fluorine atoms on the aromatic ring make the face of the ring electron-deficient, which can lead to favorable π-π stacking interactions with electron-rich aromatic systems. acs.org The fluorine atoms can also participate in halogen bonding, acting as halogen bond acceptors in interactions with suitable donor molecules. researchgate.net Furthermore, the polar carbonyl group is a strong site for dipole-dipole interactions with polar solvent molecules. chemguide.co.uk
Correlation of Theoretical Predictions with Experimental Observations
A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, theoretical predictions can be correlated with a range of experimental observations to assess the accuracy of the computational methods and to gain a more complete understanding of the molecule's properties.
For instance, the calculated vibrational frequencies from DFT calculations can be compared with experimental infrared (IR) and Raman spectra. nist.gov The calculated chemical shifts from NMR calculations can be correlated with experimental ¹H, ¹³C, and ¹⁹F NMR spectra. mdpi.com Furthermore, the predicted lowest energy conformation from theoretical calculations can be compared with the molecular structure determined from X-ray crystallography, if single crystals of the compound can be obtained. researchgate.net
The rates of reaction, such as solvolysis in different solvents, can be correlated with computed activation barriers and the stability of reaction intermediates. researchgate.net By establishing a strong correlation between theoretical predictions and experimental data for known properties, computational models can then be used with greater confidence to predict properties that are difficult or impossible to measure experimentally.
Advanced Analytical Methodologies for Research on 3,4 Difluoro 2 Methylbenzoyl Chloride
Spectroscopic Techniques for Structural and Mechanistic Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of 3,4-Difluoro-2-methylbenzoyl chloride and for investigating its behavior in chemical reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed structural information at the atomic level. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, supplemented by two-dimensional (2D) NMR techniques, provides a complete picture of its molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and benzoyl chloride groups. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the acyl chloride is characteristically found at a low field (downfield). The aromatic carbons will show a range of chemical shifts influenced by the fluorine and methyl substituents, with carbon-fluorine coupling being a key diagnostic feature.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. The spectrum for this compound would be expected to show two distinct signals for the two non-equivalent fluorine atoms, with their coupling to each other and to neighboring protons providing valuable structural confirmation.
2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning the ¹H and ¹³C signals, especially in complex regions of the spectrum. youtube.comgithub.iosdsu.eduscribd.com
COSY experiments would reveal the coupling relationships between adjacent protons. sdsu.edu
HSQC spectra correlate directly bonded proton and carbon atoms. youtube.comgithub.iosdsu.edu
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H | |||
| CH₃ | ~2.4 - 2.6 | s | |
| Ar-H | ~7.2 - 7.8 | m | |
| ¹³C | |||
| CH₃ | ~15 - 20 | q | |
| C-Ar | ~115 - 150 | m | |
| C=O | ~165 - 170 | s | |
| ¹⁹F | |||
| F-3 | ~(-110) - (-130) | d | J(F-F) = ~15-25 |
| F-4 | ~(-110) - (-130) | d | J(F-F) = ~15-25 |
Note: The predicted chemical shifts are estimations based on data from structurally similar compounds and are subject to solvent and experimental variations.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound will be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching of the acyl chloride. Other significant absorptions will correspond to C-F, C-H, and C=C bonds.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |
| C=O (Acyl Chloride) | Stretching | 1780 - 1820 (strong) |
| C-F (Aryl Fluoride) | Stretching | 1100 - 1300 (strong) |
| C-H (Methyl) | Stretching | 2850 - 3000 (medium) |
| C=C (Aromatic) | Stretching | 1450 - 1600 (medium to weak) |
| C-Cl | Stretching | 600 - 800 (medium) |
Mass Spectrometry for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would likely lead to the formation of a molecular ion peak, followed by characteristic fragmentation.
A primary fragmentation pathway for benzoyl chlorides is the loss of the chlorine radical to form a stable acylium ion. miamioh.edu Further fragmentation of this ion can provide additional structural information.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value (Predicted) | Fragment Ion | Plausible Fragmentation Pathway |
| 190/192 | [M]⁺ | Molecular ion (with isotopic pattern for Cl) |
| 155 | [M-Cl]⁺ | Loss of chlorine radical |
| 127 | [M-Cl-CO]⁺ | Loss of carbon monoxide from the acylium ion |
| 108 | [C₇H₄F₂]⁺ | Further fragmentation |
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic methods are essential for separating this compound from starting materials, byproducts, and impurities, thereby allowing for accurate purity assessment and real-time reaction monitoring.
Gas Chromatography (GC) for Volatile Components
Gas chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. However, the high reactivity of acyl chlorides with common stationary phases and residual moisture in the system can pose a challenge. Derivatization is a common strategy to convert the acyl chloride into a more stable derivative, such as an ester or amide, prior to GC analysis. researchgate.netchromforum.org
Direct Analysis: If direct analysis is attempted, a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) and a high-purity carrier gas are recommended to minimize on-column reactions.
Derivatization: A more robust method involves derivatization with an alcohol (e.g., methanol (B129727) or ethanol) to form the corresponding ester, which is less reactive and can be readily analyzed by GC. researchgate.netchromforum.org
When coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification of the components in a mixture. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis
High-performance liquid chromatography (HPLC) is a versatile technique for analyzing less volatile compounds and for monitoring the progress of a reaction. As with GC, the reactivity of the acyl chloride is a major consideration.
Reversed-Phase HPLC: The use of aqueous mobile phases in reversed-phase HPLC can lead to the hydrolysis of the acyl chloride to the corresponding carboxylic acid. chromforum.orgnih.gov This can be exploited for indirect analysis, but direct analysis of the acyl chloride is challenging.
Derivatization for HPLC: A common and reliable approach is pre-column derivatization. nih.gov Reacting the acyl chloride with a suitable derivatizing agent, such as an amine or a hydrazine (B178648) derivative (e.g., 2-nitrophenylhydrazine), produces a stable, UV-active product that can be easily separated and quantified by reversed-phase HPLC with UV detection. nih.gov This method offers high specificity and sensitivity for trace analysis. nih.gov
Normal-Phase HPLC: While less common, normal-phase HPLC with non-protic mobile phases can be used for the direct analysis of acyl chlorides, but care must be taken to use highly anhydrous solvents and stationary phases to avoid degradation. chromforum.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound is not widely reported in publicly available literature, the methodology for its analysis would follow established principles for small organic molecules and analogous substituted benzoyl chlorides. researchgate.netresearchgate.netnih.govwikipedia.org
The process would begin with the growth of a high-quality single crystal of this compound. This is often a challenging step for reactive compounds like acyl chlorides. docbrown.info An in-situ cryocrystallization technique may be employed, where the liquid compound is crystallized directly on the diffractometer at low temperatures. researchgate.net
Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
Expected Research Findings:
The crystallographic data would provide a wealth of information regarding the molecular geometry and intermolecular interactions.
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-F, C=O, C-Cl) and angles would be obtained. These parameters would reveal the influence of the fluorine and methyl substituents on the geometry of the benzoyl chloride moiety. For instance, the C-Cl bond length in related halogenated benzoyl chlorides typically ranges from 1.71 to 1.73 Å.
Torsional Angles: The dihedral angle between the plane of the aromatic ring and the carbonyl group is a critical parameter, indicating the degree of planarity and conjugation.
Intermolecular Interactions: The analysis would reveal any non-covalent interactions that stabilize the crystal lattice, such as C-H···O, C-H···F, and halogen bonding (C-Cl···O or C-F···F) interactions. These weak interactions play a crucial role in the solid-state packing of molecules. researchgate.netresearchgate.net
Illustrative Crystallographic Data Table:
The following table represents the type of crystallographic data that would be generated from an X-ray diffraction analysis of this compound. The values are hypothetical and based on typical data for similar structures.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.58 |
| b (Å) | 12.45 |
| c (Å) | 8.92 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 812.7 |
| Z (molecules per cell) | 4 |
| Calculated Density (g/cm³) | 1.58 |
Illustrative Bond Length and Angle Data Table:
| Bond/Angle | Hypothetical Value |
| C=O Bond Length (Å) | 1.19 |
| C-Cl Bond Length (Å) | 1.79 |
| C-F (para) Bond Length (Å) | 1.35 |
| C-F (meta) Bond Length (Å) | 1.36 |
| O=C-Cl Angle (°) | 120.5 |
| C-C-C (ring) Angles (°) | 118.0 - 121.5 |
Advanced In-Situ Monitoring Techniques for Reaction Progress
In-situ monitoring techniques are invaluable for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions in real-time. mt.comacs.orgdtu.dkbeilstein-journals.org For reactions involving the highly reactive this compound, these methods offer significant advantages over traditional offline analysis.
Application in Grignard Reactions:
A common application of this compound is in Friedel-Crafts acylation or in reactions with organometallic reagents like Grignard reagents to form ketones. organic-chemistry.orgchemistrysteps.com These reactions are often fast and exothermic, making in-situ monitoring crucial for control and safety. mt.com
Potential In-Situ Monitoring Techniques:
Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a powerful technique for monitoring the disappearance of reactants and the appearance of products. A probe immersed in the reaction mixture would continuously record the IR spectrum. The strong carbonyl (C=O) stretching frequency of the acyl chloride (typically around 1780-1815 cm⁻¹) would be a key signal to monitor. As the reaction proceeds, this peak would decrease in intensity, while a new carbonyl peak for the ketone product (typically around 1680-1700 cm⁻¹) would appear and grow.
Near-Infrared (NIR) Spectroscopy: NIR spectroscopy can also be used for real-time monitoring of reactant and product concentrations. acs.orgdtu.dk It is particularly well-suited for process environments due to the availability of robust fiber-optic probes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR spectroscopy allows for the continuous analysis of a reaction mixture as it flows through the NMR spectrometer. beilstein-journals.org This technique provides detailed structural information and can be used to quantify all species present in the reaction mixture simultaneously. While highly informative, it is a more complex and expensive setup compared to FT-IR or NIR.
Illustrative In-Situ FT-IR Monitoring Data Table:
This table illustrates how data from in-situ FT-IR monitoring of a reaction between this compound and a Grignard reagent might be presented.
| Time (minutes) | This compound Peak Area (1800 cm⁻¹) | Ketone Product Peak Area (1690 cm⁻¹) |
| 0 | 1.00 (Normalized) | 0.00 |
| 5 | 0.65 | 0.35 |
| 10 | 0.30 | 0.70 |
| 15 | 0.05 | 0.95 |
| 20 | <0.01 | >0.99 |
This real-time data allows for the precise determination of the reaction endpoint, ensuring complete conversion and preventing the formation of byproducts due to over-addition of reagents.
Future Research Directions and Unexplored Avenues for 3,4 Difluoro 2 Methylbenzoyl Chloride
Development of Green Chemistry Approaches for Synthesis
The conventional synthesis of benzoyl chlorides often involves reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which can be hazardous and produce toxic byproducts. nih.govgoogle.comallen.in Future research should prioritize the development of more environmentally benign synthetic routes in line with the principles of green chemistry.
One promising avenue is the exploration of catalytic methods that avoid stoichiometric and hazardous chlorinating agents. For instance, developing catalytic systems that can generate the acyl chloride from the corresponding carboxylic acid (3,4-Difluoro-2-methylbenzoic acid) using a recyclable catalyst and a safer chlorine source would represent a significant advance. Another approach involves investigating solvent-free reaction conditions or the use of greener, recyclable solvents to replace traditional chlorinated solvents. scispace.com A protocol using polyethylene glycol (PEG-400) as a recyclable catalyst for N-benzoylation of amino acids highlights a potential direction for safer reaction media. ijirset.com The use of triphosgene (B27547), a solid and more manageable substitute for phosgene (B1210022) gas, has been shown to be effective for preparing similar fluorinated benzoyl chlorides and could be optimized for this specific compound to improve safety and handling. asianpubs.orgresearchgate.net
| Proposed Research Direction | Potential Impact |
| Catalytic Chlorination | Reduces reliance on hazardous stoichiometric reagents like thionyl chloride. |
| Solvent-Free or Green Solvent Synthesis | Minimizes environmental pollution and reduces processing waste. |
| Safer Chlorinating Agents (e.g., Triphosgene) | Improves laboratory and industrial safety by replacing highly toxic gases. |
| Flow Chemistry Processes | Allows for better control over reaction conditions, potentially reducing byproduct formation and increasing safety. |
Exploration of Novel Catalytic Transformations
The reactivity of 3,4-Difluoro-2-methylbenzoyl chloride is dominated by nucleophilic acyl substitution, but its full potential in catalytic transformations remains largely untapped. fiveable.mechemistrysteps.com Future research could focus on expanding its synthetic utility through novel catalytic cycles.
A key area of exploration is transition-metal catalysis. Acyl chlorides can react with low-valent metal centers through oxidative addition, forming transition metal acyl complexes. wikipedia.orgwikipedia.org This opens the door to a variety of cross-coupling reactions. For example, nickel- or palladium-catalyzed decarbonylative coupling reactions could utilize this compound as a source of the 3,4-difluoro-2-methylphenyl group for the formation of C-C, C-N, or C-O bonds. Furthermore, developing catalytic Friedel-Crafts acylation reactions using solid acid catalysts like zeolites or metal-organic frameworks could offer a reusable and milder alternative to traditional Lewis acids such as AlCl₃. frontiersin.orgresearchgate.netacs.orgyoutube.comresearchgate.net
Enzymatic catalysis presents another frontier. While the chemical synthesis of amides and esters is well-established, enzymes could offer unparalleled chemo-, regio-, and stereoselectivity. nih.gov Research into identifying or engineering enzymes like lipases or proteases that can accept this compound as a substrate could enable the efficient and green synthesis of chiral molecules.
| Proposed Research Direction | Potential Impact |
| Transition-Metal Catalyzed Cross-Coupling | Enables the use of the compound as a building block in advanced organic synthesis, beyond its role as an acylating agent. |
| Organocatalyzed Friedel-Crafts Reactions | Provides environmentally friendly alternatives to corrosive and stoichiometric Lewis acid catalysts. acs.org |
| Enzymatic Acylations | Allows for highly selective and sustainable synthesis of complex chiral molecules and pharmaceuticals. nih.gov |
| Decarbonylative Coupling Reactions | Expands the synthetic utility by providing a pathway to non-ketonic products. researchgate.net |
Application in Emerging Material Sciences
The presence of fluorine atoms in organic molecules is known to impart unique properties, including high thermal stability, chemical resistance, and specific hydrophobic and electronic characteristics. acs.orgwikipedia.org These properties make this compound an attractive monomer or modifying agent for the creation of advanced materials.
Future research should focus on the synthesis of novel fluorinated polymers. pageplace.de The compound could be used as a monomer in condensation polymerizations to create high-performance polyesters or polyamides. The specific substitution pattern may lead to polymers with tailored properties, such as low dielectric constants for microelectronics, high refractive indices for optical applications, or enhanced gas permeability for membrane technologies. Another unexplored avenue is its use as a surface modification agent. By grafting it onto the surface of other materials (e.g., textiles, metals, or other polymers), it could impart properties like water repellency or chemical resistance. pcimag.com
| Proposed Research Direction | Potential Impact |
| Synthesis of Novel Fluorinated Polyesters/Polyamides | Creation of high-performance plastics with enhanced thermal, chemical, and electrical properties. wikipedia.org |
| Surface Modification of Materials | Imparts desirable surface properties like hydrophobicity and chemical resistance to various substrates. |
| Development of Specialty Coatings and Adhesives | Formulation of advanced materials for demanding applications in aerospace, electronics, and construction. |
| Incorporation into Liquid Crystal Scaffolds | The rigid, polar structure could be used to design new liquid crystalline materials with specific phase behaviors. |
Advanced Computational Methodologies for Predictive Design
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for predicting molecular properties and reaction outcomes, thereby accelerating research and reducing experimental costs. researchgate.net Applying these methods to this compound can guide the exploration of the avenues mentioned above.
Future computational studies could focus on several key areas. Firstly, DFT calculations can be used to model the reaction mechanisms of novel catalytic transformations, helping to understand catalyst behavior and predict product selectivity. acs.org For material science applications, computational models can predict the properties of hypothetical polymers derived from this monomer, such as their thermal stability, mechanical strength, and electronic properties, allowing for the in silico design of materials with desired characteristics. dtic.milaip.orgllnl.govnii.ac.jpdtic.mil Furthermore, molecular dynamics simulations could predict how molecules based on this scaffold might interact with biological targets or self-assemble into larger structures.
| Proposed Research Direction | Potential Impact |
| DFT Modeling of Reaction Pathways | Elucidates mechanisms of catalytic cycles and predicts regioselectivity in reactions like Friedel-Crafts acylation. researchgate.netacs.org |
| In Silico Prediction of Polymer Properties | Guides the design of new polymers with targeted thermal, mechanical, and electronic properties, saving experimental time and resources. dtic.mil |
| Molecular Docking and Dynamics Simulations | Predicts binding affinities and modes of interaction for designing new enzyme inhibitors or bioactive compounds. |
| Calculation of Electronic Properties (HOMO/LUMO) | Provides insights into the compound's reactivity and helps in designing novel charge-transfer materials or organic electronics. |
Multi-component Reactions and Tandem Processes
Multi-component reactions (MCRs), where three or more reactants combine in a single step, are highly efficient tools for building molecular complexity with high atom economy. organic-chemistry.orgbohrium.comacs.org The high reactivity of the acyl chloride group makes this compound an excellent candidate for incorporation into novel MCRs and tandem reaction sequences.
A significant area for future research is the design of Ugi- or Passerini-type reactions that can incorporate an acyl chloride. wikipedia.orgwikipedia.orgnih.govnih.govresearchgate.net While these reactions traditionally use carboxylic acids, the high electrophilicity of this compound could be harnessed in modified protocols, potentially leading to novel scaffolds. For example, it could react in situ with an amino acid to form an intermediate that then engages with an isocyanide and a carbonyl compound. nih.govresearchgate.net
Another promising direction is the development of tandem or cascade reactions. A research goal could be to design a process where an initial acylation with this compound triggers a subsequent, intramolecular reaction, such as a cyclization or rearrangement, all in a single pot. This would allow for the rapid and efficient construction of complex heterocyclic structures, which are valuable in medicinal chemistry and materials science.
| Proposed Research Direction | Potential Impact |
| Development of Acyl Chloride-Involved MCRs | Creates rapid access to diverse libraries of complex molecules for drug discovery and other applications. organic-chemistry.org |
| Design of Tandem Acylation-Cyclization Reactions | Enables the efficient, one-pot synthesis of valuable heterocyclic compounds. |
| Integration into Isocyanide-Based MCRs | Expands the scope of powerful reactions like the Ugi and Passerini reactions to include acyl chloride substrates. wikipedia.orgwikipedia.orgnih.gov |
| Synthesis of Peptidomimetics | Provides new building blocks for creating peptide-like structures with potential therapeutic applications. |
Q & A
Q. What are the standard synthetic routes for 3,4-difluoro-2-methylbenzoyl chloride in academic laboratories?
- Methodological Answer : The synthesis typically involves the reaction of 3,4-difluoro-2-methylbenzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Key steps include:
- Reflux in dry dichloromethane (DCM) or toluene to ensure complete conversion of the carboxylic acid to the acyl chloride.
- Purification via vacuum distillation to isolate the product, avoiding hydrolysis.
- Validation by FT-IR (C=O stretch ~1770 cm⁻¹) and ¹H/¹³C NMR (distinct aromatic and methyl proton environments) .
- Note : Fluorine substituents influence reaction kinetics; excess SOCl₂ and prolonged reflux may be required compared to non-fluorinated analogs .
Q. How can researchers confirm the purity and structural integrity of synthesized this compound?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Compare retention times and fragmentation patterns with NIST reference spectra (e.g., similar compounds like 3,5-difluorobenzoyl chloride show diagnostic peaks at m/z 176.548) .
- Elemental Analysis : Validate %C, %H, and %F to confirm stoichiometry.
- NMR Analysis : Fluorine substituents induce distinct splitting patterns. For example, the methyl group adjacent to fluorine may exhibit upfield shifts in ¹³C NMR .
Q. What are the critical storage conditions for maintaining stability?
- Methodological Answer :
- Store under anhydrous conditions (argon/vacuum-sealed vials) at -20°C to prevent hydrolysis.
- Avoid exposure to moisture or alcohols, which rapidly degrade acyl chlorides.
- Hazard classification : Similar to other benzoyl chlorides (e.g., 2,4-difluorobenzyl chloride, classified as [危] 4-2-III), requiring secondary containment and proper ventilation .
Advanced Research Questions
Q. How can computational methods predict reactivity or byproduct formation in fluorinated acyl chloride reactions?
- Methodological Answer :
- DFT Calculations : Use software like Gaussian or ORCA to model the electrophilic reactivity of the acyl chloride group. Fluorine’s electron-withdrawing effect lowers the LUMO energy, enhancing reactivity toward nucleophiles.
- InChIKey-Based Simulations : Leverage identifiers (e.g., OYZWEOORLJBPMA-UHFFFAOYSA-N for 3,5-difluorobenzoyl chloride) to cross-reference experimental and theoretical spectra .
- Byproduct Prediction : Simulate potential side reactions (e.g., Friedel-Crafts acylation in aromatic solvents) using transition-state modeling .
Q. How to resolve contradictions in spectroscopic data between experimental and reference values?
- Methodological Answer :
- Spectral Overlay Analysis : Compare experimental IR/NMR with NIST or EPA DSSTox databases. For example, discrepancies in fluorine coupling constants may arise from solvent effects or impurities .
- Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., residual benzoic acid or hydrolyzed derivatives).
- Cross-Validation : Replicate synthesis using deuterated analogs (e.g., 3,4-difluorobenzoic-d₃ acid) to isolate isotopic shifts in NMR .
Q. What strategies optimize regioselectivity in derivatization reactions (e.g., amidation or esterification)?
- Methodological Answer :
- Steric and Electronic Tuning : Fluorine’s meta-directing nature favors substitution at the 5-position. Use bulky amines (e.g., 3,4-difluorobenzylamine) to minimize steric hindrance .
- Catalytic Optimization : Employ Lewis acids like AlCl₃ to enhance electrophilicity in Friedel-Crafts reactions.
- Kinetic vs. Thermodynamic Control : Monitor reaction progress via in-situ FT-IR to trap intermediates (e.g., acyl ammonium salts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
